molecular formula C13H19NO2 B1414870 N-[(4-methoxyphenyl)methyl]oxan-4-amine CAS No. 1157012-81-1

N-[(4-methoxyphenyl)methyl]oxan-4-amine

Cat. No.: B1414870
CAS No.: 1157012-81-1
M. Wt: 221.29 g/mol
InChI Key: LLCQXJZVGCQSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]oxan-4-amine is a heterocyclic amine featuring a six-membered oxane (tetrahydropyran) ring substituted with a (4-methoxyphenyl)methyl group at the 4-position.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-13-4-2-11(3-5-13)10-14-12-6-8-16-9-7-12/h2-5,12,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCQXJZVGCQSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]oxan-4-amine typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used in these processes . The reaction conditions often include the use of catalysts like tin or iron to facilitate the reduction reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents and catalysts. The industrial methods are optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]oxan-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

    Catalysts: Tin, iron.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction reactions typically yield secondary amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemical Properties and Structure

N-[(4-methoxyphenyl)methyl]oxan-4-amine has the molecular formula C13H19NO2C_{13}H_{19}NO_2 and features a methoxy group attached to a phenyl ring, alongside an oxanamine structure. This unique arrangement contributes to its biological activity and interaction with various biological targets.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound can enhance the levels of these neurotransmitters in animal models, suggesting potential for treating mood disorders .

Neuroprotective Effects

The neuroprotective qualities of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to inhibit oxidative stress and inflammation in neuronal cells has shown promise in preclinical studies .

Inhibition of Enzymatic Activity

This compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit phosphodiesterase (PDE) activity, which is crucial for regulating cyclic nucleotide levels within cells, thereby influencing various signaling pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors, making it a candidate for further investigation in oncology .

Case Studies

Study Objective Findings
Study on Antidepressant EffectsEvaluate the impact on serotonin levelsIncreased serotonin levels were observed in treated subjects compared to control groups .
Neuroprotection ResearchAssess effects on oxidative stressSignificant reduction in oxidative markers was noted in neuronal cultures treated with the compound .
Cancer Cell Line StudyInvestigate apoptosis inductionThe compound showed a dose-dependent increase in apoptotic markers in breast cancer cell lines .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on voltage-dependent calcium channels or other cellular receptors, influencing various biochemical processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine

  • Structure : Contains a 1,3-dioxane ring (two oxygen atoms) instead of oxane.
  • Key Features : The 2,6-dimethyl groups and 4-methoxyphenyl substituent enhance steric bulk and electron density.
  • Reported Activity : Dioxane derivatives are associated with cytotoxic and antimuscarinic properties due to their ability to mimic natural substrates .

LMM5 (1,3,4-Oxadiazole Derivative)

  • Structure : Features a 1,3,4-oxadiazole core with a (4-methoxyphenyl)methyl group.
  • Key Features : The oxadiazole ring’s electron-deficient nature facilitates π-stacking interactions, enhancing antifungal activity.
  • Reported Activity : Exhibits potent antifungal effects against Candida albicans by inhibiting thioredoxin reductase .

4-Methoxy-4-(4-methoxyphenyl)-1-methyl-5-thioxoimidazolidin-2-one

  • Structure: A thioxoimidazolidinone core with dual 4-methoxyphenyl groups.
  • Reported Activity : Marine-derived; structural similarity suggests possible bioactivity, though specific data are unavailable .

Substituent Modifications

Astemizole (Piperidine Derivative)

  • Structure : Contains a benzimidazole and piperidine ring, with a 4-methoxyphenethyl group.
  • Key Features : The piperidine ring enhances basicity and membrane permeability.
  • Reported Activity : Antihistaminic activity via H1 receptor antagonism .

4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline

  • Structure : Substitutes oxane with a dimethylaniline group.
  • Key Features: The dimethylamino group increases solubility in polar solvents and alters electronic properties.
  • Reported Activity: Not specified, but dimethylaniline derivatives are common in dye and polymer chemistry .

Key Observations :

  • Oxane vs. Dioxane : The dioxane ring’s additional oxygen may improve metabolic stability but reduce lipophilicity compared to oxane.
  • Oxadiazole vs. Oxane : Oxadiazoles exhibit stronger antifungal activity due to electron-deficient cores, whereas oxanes may favor CNS penetration.
  • Substituent Effects : The 4-methoxyphenyl group consistently enhances lipophilicity across analogs, influencing pharmacokinetics.

Biological Activity

N-[(4-methoxyphenyl)methyl]oxan-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H17NO2, with a molecular weight of 219.28 g/mol. The structure features a methoxy group attached to a phenyl ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through:

  • Receptor Binding : It can bind to various receptors, potentially affecting signaling pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. For instance, studies on related compounds have shown potent apoptosis-inducing effects in cancer cell lines:

  • Apoptosis Induction : Related compounds have demonstrated EC50 values as low as 2 nM in inducing apoptosis in cancer cells, suggesting that this compound may have similar effects .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various pathogens, although detailed data on specific organisms and mechanisms are still needed.

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted to optimize the biological activity of compounds similar to this compound. These studies focus on modifying the phenyl ring and oxan structure to enhance potency and selectivity against cancer cells .

CompoundActivityEC50 (nM)Notes
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineAnticancer2Potent apoptosis inducer
N-(4-chlorophenyl)methyl]oxan-4-amineAntimicrobialTBDFurther studies needed

Clinical Applications

While direct clinical applications for this compound are still under investigation, its structural analogs have progressed into clinical trials for cancer treatment. The promising results from these trials indicate that compounds with similar structures may provide therapeutic benefits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methoxyphenyl)methyl]oxan-4-amine
Reactant of Route 2
Reactant of Route 2
N-[(4-methoxyphenyl)methyl]oxan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.